Cas no 50501-35-4 (Ethyl 5-(hydroxymethyl)picolinate)

Ethyl 5-(hydroxymethyl)picolinate is a versatile chemical intermediate with a molecular structure combining an ester group and a hydroxymethyl substituent on a pyridine ring. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its dual functional groups, which enable further derivatization. The hydroxymethyl group allows for easy modification, while the ethyl ester provides reactivity for coupling or hydrolysis reactions. Its stability under standard conditions and compatibility with common reagents make it a practical choice for constructing complex heterocyclic frameworks. The compound is often utilized in the development of active pharmaceutical ingredients (APIs) and fine chemicals, where precise functionalization is critical.
Ethyl 5-(hydroxymethyl)picolinate structure
50501-35-4 structure
Product Name:Ethyl 5-(hydroxymethyl)picolinate
CAS No:50501-35-4
MF:C9H11NO3
MW:181.188542604446
MDL:MFCD26743463
CID:1031422
PubChem ID:13518564
Update Time:2025-10-29

Ethyl 5-(hydroxymethyl)picolinate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-(hydroxymethyl)picolinate
    • ethyl 5-(hydroxymethyl)pyridine-2-carboxylate
    • 2-carbethoxy-5-(hydroxymethyl)pyridine
    • 2-Carbethoxy-5-hydroxymethylpyridine
    • 2-Pyridinecarboxylic acid, 5-(hydroxymethyl)-, ethyl ester
    • 5-(Hydroxymethyl)-2-pyridincarbonsaeure-ethylester
    • 5-hydroxymethyl-2 ethyl pyridinecarboxylate
    • 5-hydroxymethyl-2-ethyl pyridine carboxylate
    • AGN-PC-00MVTX
    • AK127214
    • ethyl 5-(hydroxymethyl)-2-pyridinecarboxylate
    • KB-253514
    • SureCN1645417
    • IFEFSAVXWIHYIT-UHFFFAOYSA-N
    • AX8249005
    • ST24047067
    • DB-343016
    • MFCD26743463
    • SCHEMBL1645417
    • Ethyl5-(hydroxymethyl)picolinate
    • DS-5486
    • A871535
    • 50501-35-4
    • AKOS016012713
    • DTXSID20542790
    • C75363
    • SY114499
    • MDL: MFCD26743463
    • Inchi: 1S/C9H11NO3/c1-2-13-9(12)8-4-3-7(6-11)5-10-8/h3-5,11H,2,6H2,1H3
    • InChI Key: IFEFSAVXWIHYIT-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(=CN=1)CO)=O)CC

Computed Properties

  • Exact Mass: 181.07389321g/mol
  • Monoisotopic Mass: 181.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 59.4

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Ethyl 5-(hydroxymethyl)picolinate Suppliers

Amadis Chemical Company Limited
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(CAS:50501-35-4)Ethyl 5-(hydroxymethyl)picolinate
Order Number:A871535
Stock Status:in Stock
Quantity:5.0g/1.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:29
Price ($):575.0/191.0
Email:sales@amadischem.com

Ethyl 5-(hydroxymethyl)picolinate Related Literature

Additional information on Ethyl 5-(hydroxymethyl)picolinate

Ethyl 5-(hydroxymethyl)picolinate (CAS No. 50501-35-4): A Comprehensive Overview in Modern Chemical Biology

Ethyl 5-(hydroxymethyl)picolinate, a compound with the chemical identifier CAS No. 50501-35-4, has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound, characterized by its ethyl ester and hydroxymethyl-substituted picolinic acid backbone, represents a promising candidate for further exploration in pharmaceutical research and development.

The molecular structure of Ethyl 5-(hydroxymethyl)picolinate consists of a pyridine ring substituted at the 5-position with a hydroxymethyl group and an ethyl ester moiety at the carboxyl terminus. This configuration endows the molecule with distinct chemical reactivity and binding capabilities, making it a valuable scaffold for designing novel bioactive molecules. The hydroxymethyl group, in particular, introduces a site for hydrogen bonding and possible interactions with biological targets, while the ethyl ester enhances solubility and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Ethyl 5-(hydroxymethyl)picolinate and biological targets. Studies utilizing virtual screening and docking algorithms have identified potential binding pockets in enzymes and receptors relevant to metabolic pathways, inflammation, and neurodegenerative diseases. These computational insights have guided experimental efforts to optimize the compound's pharmacophore for improved efficacy and selectivity.

In vitro studies have demonstrated that Ethyl 5-(hydroxymethyl)picolinate exhibits notable bioactivity in several cellular assays. For instance, research has shown its ability to modulate key enzymes involved in glycolysis and the pentose phosphate pathway, suggesting its potential as an antidiabetic agent. Additionally, preliminary data indicate that the compound may possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and other pro-inflammatory cytokines.

The hydroxymethyl group in the structure of Ethyl 5-(hydroxymethyl)picolinate plays a crucial role in its biological interactions. This functional moiety allows for versatile chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles. Researchers have explored various derivatives to enhance binding affinity, reduce off-target effects, and improve pharmacokinetic properties. Such modifications are essential for advancing towards clinical applications and ensuring therapeutic safety.

One of the most intriguing aspects of Ethyl 5-(hydroxymethyl)picolinate is its potential role in drug repurposing. Given its structural similarity to known bioactive compounds, there is considerable interest in exploring its utility against neglected tropical diseases or emerging health challenges. Collaborative efforts between academic institutions and pharmaceutical companies are underway to investigate its efficacy in preclinical models, with the aim of identifying new therapeutic applications.

The synthesis of Ethyl 5-(hydroxymethyl)picolinate has been optimized to ensure high yield and purity, making it accessible for large-scale production. Modern synthetic methodologies, including catalytic hydrogenation and enzymatic resolution, have been employed to achieve regioselective functionalization without compromising efficiency. These advancements underscore the compound's feasibility for industrial-scale manufacturing, which is critical for translating laboratory findings into market-ready pharmaceuticals.

The environmental impact of producing Ethyl 5-(hydroxymethyl)picolinate has also been a focus of research. Sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents are being developed. Such eco-friendly approaches align with global efforts to promote green chemistry principles and ensure that pharmaceutical production is both efficient and environmentally responsible.

Future directions for research on Ethyl 5-(hydroxymethyl)picolinate include exploring its mechanism of action at a molecular level. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being utilized to elucidate how the compound interacts with biological targets. Understanding these interactions will provide critical insights into its therapeutic potential and guide further structural optimization.

The integration of artificial intelligence (AI) into drug discovery has accelerated the pace at which compounds like Ethyl 5-(hydroxymethyl)picolinate are being evaluated. AI-driven platforms predict biological activity based on structural features, enabling researchers to prioritize promising candidates for experimental validation. This synergy between computational biology and traditional wet-lab techniques has significantly shortened development timelines and reduced costs associated with drug discovery.

In conclusion, Ethyl 5-(hydroxymethyl)picolinate (CAS No. 50501-35-4) represents a fascinating subject of study in chemical biology due to its unique structure and multifaceted biological activities. Its potential applications span multiple therapeutic areas, from metabolic disorders to inflammatory conditions, making it a compelling candidate for further research. As scientific methodologies continue to evolve, compounds like this one are poised to play a pivotal role in shaping future treatments for human health challenges.

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Amadis Chemical Company Limited
(CAS:50501-35-4)Ethyl 5-(hydroxymethyl)picolinate
A871535
Purity:99%/99%
Quantity:5.0g/1.0g
Price ($):575.0/191.0
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